molecular formula C8H9NO3 B8650952 (4-methoxyphenyl) carbamate

(4-methoxyphenyl) carbamate

Cat. No.: B8650952
M. Wt: 167.16 g/mol
InChI Key: NIHHYKUHSZFXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl) carbamate, also known as ethyl 4-methoxyphenylcarbamate, is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid and features a 4-methoxyphenyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-methoxyphenyl) carbamate can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, and the product is purified by flash column chromatography and recrystallization .

Industrial Production Methods

Industrial production methods for carbamic acid 4-methoxyphenyl ester typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl) carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-methoxyphenyl) carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active 4-methoxyphenyl group, which can then interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxyphenyl) carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can act as an electron-donating group, affecting the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(4-methoxyphenyl) carbamate

InChI

InChI=1S/C8H9NO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

NIHHYKUHSZFXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) and 4-methoxyphenyl chloroformate (0.85 μL, 5.7 μmol, 3.0 equiv) were added separately, each in one portion, to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in dichloromethane (0.15 mL) at 0° C. under an argon atmosphere. The reaction mixture was stirred at 0° C. for 40 min, then was quenched by the addition of a 1:1 mixture of water and saturated aqueous sodium hydrogen carbonate solution (3 mL). The mixture was extracted with ethyl acetate (2×10 mL) and the combined organic layer was washed with a 1:1 mixture of brine solution and saturated aqueous sodium hydrogen carbonate solution (5 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to leave a colorless oil. Purification by flash column chromatography (50% 70→% ethyl acetate-hexanes) gave the carbamic acid 4-methoxyphenyl ester derivative (0.9 mg, 70%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
Quantity
0.85 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
solvent
Reaction Step Three

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